molecular formula C11H11N3O B11030506 N-((1H-Benzo[d]imidazol-2-yl)methyl)acrylamide

N-((1H-Benzo[d]imidazol-2-yl)methyl)acrylamide

Cat. No.: B11030506
M. Wt: 201.22 g/mol
InChI Key: SOSAFGAXNYIMCN-UHFFFAOYSA-N
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Description

N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)ACRYLAMIDE is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C11H11N3O/c1-2-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h2-6H,1,7H2,(H,12,15)(H,13,14)

InChI Key

SOSAFGAXNYIMCN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC1=NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)ACRYLAMIDE typically involves the reaction of benzimidazole derivatives with acrylamide. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent . The reaction conditions are generally mild, and the product is obtained in high yields.

Industrial Production Methods

While specific industrial production methods for N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)ACRYLAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acrylamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce reduced benzimidazole derivatives.

Scientific Research Applications

N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)ACRYLAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)ACRYLAMIDE involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. The acrylamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function. This dual mechanism makes the compound effective in various biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)ACRYLAMIDE is unique due to the presence of the acrylamide group, which imparts additional reactivity and potential for diverse applications. This distinguishes it from other benzimidazole derivatives that may lack this functional group.

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